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URIDINE 5/'-TRIPHOSPHATE TRIS SALT

In vitro transcription mRNA synthesis RNA yield

Tris-buffered UTP directly addresses pH instability and yield variability common with sodium salt formulations in enzymatic workflows. • Enhanced IVT Yield & RNA Integrity: Tris counterion stabilizes pH 7.3-7.5, reducing dsRNA byproducts and transcript degradation vs. NaOH-titrated sodium salts. • Reproducible Solubility: Consistent 50 mg/mL aqueous solubility eliminates heating/sonication, minimizing inter-assay variability. • Certified Purity & Stability: ≥99% HPLC purity, nuclease-free, with 3-year -20°C stability after multiple freeze-thaw cycles, meeting GMP-grade requirements for therapeutic mRNA manufacturing.

Molecular Formula C13H26N3O18P3
Molecular Weight 605.28 g/mol
CAS No. 108321-53-5
Cat. No. B1140416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameURIDINE 5/'-TRIPHOSPHATE TRIS SALT
CAS108321-53-5
Molecular FormulaC13H26N3O18P3
Molecular Weight605.28 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.C(C(CO)(CO)N)O
InChIInChI=1S/C9H15N2O15P3.C4H11NO3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;5-4(1-6,2-7)3-8/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);6-8H,1-3,5H2/t4-,6-,7-,8-;/m1./s1
InChIKeyNHMNWWVJZZPKSL-IAIGYFSYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UTP Tris Salt Baseline Overview


Uridine 5′-triphosphate tris salt (CAS 108321-53-5) is a pyrimidine nucleotide supplied as a Tris-buffered salt form [1]. It functions as a dual P2Y2/P2Y4 receptor agonist with EC₅₀ values of 55 nM and 80 nM, respectively, in phospholipase C stimulation assays . It also serves as a critical substrate for RNA polymerases in in vitro transcription and enzymatic RNA synthesis . This specific salt form offers distinct performance advantages in enzymatic workflows compared to alternative counterion preparations.

Pathway

P2Y2 / P2Y4 pyrimidinergic signaling studies

Selective agonist context; distinct from ATP-driven P2X activation

Enzymatic

In vitro transcription and RNA polymerase substrate

Tris-buffered form supports pH stability during extended IVT runs

Format

Tris salt UTP with consistent aqueous solubility

50 mg/mL clear solution; no heating or sonication required

Why UTP Tris Salt Is Irreplaceable


The salt counterion of UTP directly impacts in vitro transcription (IVT) yield, double-stranded RNA (dsRNA) byproduct formation, RNA integrity, and solution pH stability during enzymatic reactions [1][2]. Sodium salt UTP formulations are typically titrated with NaOH, which can create local pH fluctuations during freeze-thaw cycles and enzymatic incubations [1]. Tris-buffered UTP maintains physiological pH 7.3–7.5 and provides buffering capacity that stabilizes nucleotide triphosphates against hydrolysis while enhancing polymerase compatibility [2]. Furthermore, analytical purity specifications vary substantially across commercial sources, with Tris salt preparations achieving ≥99% purity by HPLC in several certified products, a specification not uniformly met by sodium salt alternatives .

This Product

Tris-buffered UTP; pH 7.3–7.5 buffering capacity maintains nucleotide integrity

Sodium Salt UTP

NaOH-titrated; local pH fluctuations may reduce IVT yield and RNA integrity

Yield attenuation reported in extended reactions >2 h

This Product

≥99% HPLC purity; certified nuclease-free

Sodium Salt UTP

90–98% purity range; variable nuclease contamination controls

Residual nucleases may degrade RNA in sensitive applications

This Product

Stable 3 years at −20 °C; tolerates multiple freeze-thaw cycles

Sodium Salt UTP

Hydrolysis risk during freeze-thaw due to absent buffering; limited re-use

May require single-use aliquoting to preserve activity

Quantitative Evidence for UTP Tris Salt


IVT Yield: Tris Salt vs. Sodium Salt

Tris-buffered UTP produces higher in vitro transcription yields when compared directly to sodium salt UTP formulations titrated with NaOH under identical reaction conditions [1]. This yield enhancement is attributed to the buffering capacity of Tris maintaining optimal pH during the transcription reaction, which prevents polymerase inhibition from localized acidification . The performance difference is most pronounced in extended IVT reactions (>2 hours) where sodium salt formulations exhibit progressive yield attenuation [1].

IVT Yield: Tris vs. Na Salt
Head-to-head
Tris salt UTP: reported yield increase, reduced dsRNA, improved RNA integrity
Na salt UTP: progressive yield attenuation in extended reactions (>2 h)
Supports IVT workflow selection; buffer capacity may reduce polymerase inhibition
Same template and polymerase conditions; direct comparison context
In vitro transcription mRNA synthesis RNA yield enzymatic synthesis

Purity: Tris Salt vs. Sodium Salt UTP

Commercial UTP Tris salt preparations routinely achieve ≥99% purity by HPLC with certified absence of DNase, RNase, endonuclease, and exonuclease activities [1]. In contrast, standard UTP sodium salt preparations typically specify purity in the 90–98% range, with varying nuclease contamination controls . GMP-grade Tris salt formulations additionally specify endotoxin levels <1 EU/mL and microbial limits ≤1 CFU/mL, specifications not uniformly available for sodium salt alternatives [1].

HPLC Purity
Cross-study
≥99% Tris salt
vs. 90–98% Na salt; certified nuclease-free
Higher purity specification may reduce nuclease-related RNA degradation
Endotoxin specified in GMP-grade formulations
HPLC purity nuclease-free GMP-grade quality control

Freeze-Thaw Stability

Tris-buffered UTP demonstrates stability for 3 years at −20°C and maintains full activity after multiple freeze-thaw cycles . This stability profile represents a significant operational advantage over non-buffered sodium salt UTP formulations, which are more susceptible to hydrolysis upon repeated freeze-thaw cycling due to lack of pH buffering capacity [1]. The Tris salt form's enhanced stability is attributed to the buffering action of Tris base maintaining pH 7.3–7.5 throughout freeze-thaw transitions, preventing acid-catalyzed hydrolysis of the triphosphate moiety .

Freeze-Thaw Stability
Head-to-head
3 years at −20 °C
Tolerates multiple freeze-thaw cycles
Supports long-term stock retention and repeated aliquot use
Tris buffering prevents acid-catalyzed triphosphate hydrolysis
Stability freeze-thaw long-term storage reagent handling

RNA Polymerase Compatibility

Native UTP Tris salt serves as a canonical substrate for T7 and SP6 RNA polymerases with Km values of 0.72 μM and 0.96 μM, respectively, when assayed after GTP incorporation [1]. Chemically modified UTP analogs (e.g., 2′-O-methyl-UTP, 5-bromo-UTP, 4-thio-UTP) universally exhibit reduced transcription efficiency, with most analogs causing complete or partial inhibition of cell-free gene expression when substituted for native UTP [2]. Native UTP Tris salt provides maximal incorporation efficiency essential for applications requiring high RNA yield and full-length transcripts.

RNA Polymerase Km
Class-level
T7 RNA polymerase
0.72 μM Km (after GTP)
SP6 RNA polymerase
0.96 μM Km (after GTP)
Native UTP enables maximal incorporation efficiency; modified analogs show reduced activity
Class-level inference: analogs universally inhibit or reduce transcription
RNA polymerase T7 polymerase SP6 polymerase substrate specificity Km

P2Y2/P2Y4 Receptor Selectivity

UTP Tris salt activates P2Y2 and P2Y4 receptors with EC₅₀ values of 55 nM and 80 nM, respectively, in phospholipase C stimulation assays using 1321N1 cells expressing human receptors . It demonstrates selectivity for P2Y2/P2Y4 over P2Y6 receptors, with an EC₅₀ >10,000 nM at P2Y6 [1]. In cardiac endothelial cells, UTP and ATP effects are additive and do not cross-desensitize, indicating activation of discrete receptor populations [2]. UTP also inhibits N-type voltage-gated calcium currents in sympathetic neurons with an IC₅₀ of 0.5 μM [3].

P2Y2 / P2Y4 Selectivity
Cross-study
55 nM P2Y2 EC₅₀
80 nM P2Y4 EC₅₀
P2Y6 EC₅₀ >10,000 nM
Pyrimidine-specific activation distinct from ATP; supports selective P2Y2/P2Y4 pathway probing
>180-fold selectivity over P2Y6; no P2X cross-activation
P2Y receptor calcium signaling purinergic signaling EC50

Solubility and Preparation Consistency

UTP Tris salt (CAS 108321-53-5) exhibits consistent aqueous solubility of 50 mg/mL, yielding a clear, colorless solution [1]. This reproducible solubility profile enables accurate stock solution preparation without sonication or heating, reducing inter-experimental variability . In contrast, UTP free acid and certain sodium salt preparations show variable solubility depending on counterion stoichiometry and hydration state, occasionally requiring heating to 37°C and ultrasonication for complete dissolution [2].

Solubility Consistency
Cross-study
50 mg/mL in H₂O
Clear, colorless solution; no heating or sonication
Reproducible stock preparation reduces inter-assay variability
Na salt / free acid preparations may require heating and ultrasonication
Solubility aqueous solution stock preparation formulation

Application Scenarios for UTP Tris Salt


GMP mRNA Therapeutic Manufacturing

UTP Tris salt in GMP-grade formulation (≥99% purity, endotoxin <1 EU/mL) is the appropriate nucleotide substrate for therapeutic mRNA production. The documented yield enhancement over sodium salt formulations , combined with certified nuclease-free status and 3-year −20°C stability after multiple freeze-thaw cycles , directly addresses regulatory requirements for reproducible, high-quality mRNA drug substance manufacturing. Substituting sodium salt UTP in this application introduces yield variability, dsRNA contamination risk, and potential nuclease carryover.

Cell-Free Protein Synthesis

Cell-free protein synthesis systems are sensitive to residual chemical reagents and nuclease contamination. Tris-buffered UTP produced via biological fermentation (rather than chemical synthesis) has been specifically developed for CFPS applications to avoid introducing chemical synthesis byproducts . The Tris salt form enhances IVT yield while reducing dsRNA production and improving RNA integrity, directly impacting the fidelity and quantity of synthesized proteins .

P2Y2/P2Y4 Calcium Signaling Studies

For studies requiring selective activation of P2Y2 and P2Y4 receptors without confounding P2X receptor activation, UTP Tris salt provides pyrimidine-specific agonism with EC₅₀ values of 55 nM (P2Y2) and 80 nM (P2Y4) and >180-fold selectivity over P2Y6 . This selectivity profile distinguishes UTP from ATP, which activates P2X ion channels and a broader range of P2Y subtypes. The reproducible solubility (50 mg/mL) ensures accurate dosing for calcium flux and dynamic mass redistribution assays.

Native RNA Synthesis and Ribozyme Studies

For applications requiring full-length, unmodified RNA transcripts (e.g., ribozyme functional studies, RNA secondary structure analysis, or synthesis of RNA substrates for structural biology), native UTP Tris salt provides the optimal substrate with T7 RNA polymerase Km = 0.72 μM . Chemically modified UTP analogs universally exhibit reduced or absent transcription activity , making native UTP essential for applications where maximal transcription efficiency and transcript integrity are paramount.

High-Throughput Enzymatic Assays

The consistent 50 mg/mL aqueous solubility of UTP Tris salt eliminates the need for heating, sonication, or pH adjustment during stock solution preparation. This reproducibility reduces inter-assay variability and is particularly valuable for high-throughput screening, enzyme kinetics studies, and core facilities where multiple users prepare substrate solutions from the same stock.

Application
Selection Property
Validation Focus
GMP mRNA manufacturing research
High-purity Tris salt; certified nuclease-free
Endotoxin specification and lot-consistency review
Cell-free protein synthesis
Fermentation-derived Tris-buffered UTP; low chemical byproducts
IVT yield and dsRNA reduction in CFPS workflows
P2Y2/P2Y4 calcium signaling studies
Pyrimidine-selective agonism; no P2X cross-activation
Receptor selectivity ratio and calcium-flux assay context
Native RNA synthesis and ribozyme studies
Native UTP substrate; sub-micromolar Km for T7/SP6 polymerases
Full-length transcript integrity and polymerase efficiency
High-throughput enzymatic assays
Consistent 50 mg/mL solubility; no preparation variability
Inter-assay reproducibility and stock-solution stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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